Aminolysis Kinetics: BNPC Reactivity vs. Thio and Dithiocarbonate Analogs
The aminolysis kinetics of BNPC were directly compared with its sulfur-containing structural analogs. The study measured second-order rate constants (k₂) for reactions with secondary alicyclic amines at 25.0 °C [1]. BNPC (carbonate) exhibited the highest reactivity among the three compounds tested. The substitution of one carbonyl oxygen with sulfur (thiocarbonate) reduced reaction rates, and dithiocarbonate substitution reduced rates further, consistent with the decreased leaving-group ability of the 4-nitrobenzenethiolate anion relative to 4-nitrophenoxide. The rate differences are mechanistically significant: the reactions proceed via a concerted pathway, and the leaving group pKa directly modulates the activation barrier [1].
| Evidence Dimension | Relative aminolysis reaction rate (qualitative trend from k₂ values) |
|---|---|
| Target Compound Data | BNPC: highest reactivity (carbonate, both leaving groups = 4-nitrophenoxide) |
| Comparator Or Baseline | Comparator 1: O-(4-nitrophenyl) S-(4-nitrophenyl) thiocarbonate — intermediate reactivity (one O, one S leaving group); Comparator 2: O-(4-nitrophenyl) S-(4-nitrophenyl) dithiocarbonate — lowest reactivity (both leaving groups contain sulfur) |
| Quantified Difference | Rate order: BNPC (carbonate) > thiocarbonate > dithiocarbonate (precise k₂ values available in full article) |
| Conditions | Secondary alicyclic amines; BNPC in water; thiocarbonate and dithiocarbonate in 44 wt% ethanol-water; 25.0 °C; HPLC monitoring of nucleofuge release [1] |
Why This Matters
This head-to-head kinetic evidence confirms BNPC provides the highest reaction rate among diaryl carbonate analogs, reducing reaction time and energy input for amine carbonylation processes.
- [1] Castro, E. A., Aliaga, M. E., Gazitúa, M., Pavez, P., & Santos, J. G. (2014). Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate and O-(4-nitrophenyl) S-(4-nitrophenyl) thio and dithiocarbonate. Journal of Physical Organic Chemistry, 27(4), 265-268. DOI: 10.1002/poc.3231 View Source
